AY254

GPCR biased signaling PAR2 pharmacology signaling bias ratio

Sourcing AY254? This ERK1/2-biased PAR2 agonist (>40-fold bias over calcium signaling; EC50 2 nM vs. 80 nM) is the essential tool for isolating ERK-driven outcomes (wound healing, IL-8 secretion) without calcium pathway interference. It is the required control for studies using biased agonists AY77 or DF253. Validate target engagement in high-throughput screening with confidence.

Molecular Formula C30H49N9O6
Molecular Weight 631.8 g/mol
Cat. No. B12375674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAY254
Molecular FormulaC30H49N9O6
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC=NO3
InChIInChI=1S/C30H49N9O6/c1-18(26(41)37-21(25(31)40)13-8-15-34-30(32)33)36-29(44)24(20-11-6-3-7-12-20)39-27(42)22(17-19-9-4-2-5-10-19)38-28(43)23-14-16-35-45-23/h14,16,18-22,24H,2-13,15,17H2,1H3,(H2,31,40)(H,36,44)(H,37,41)(H,38,43)(H,39,42)(H4,32,33,34)/t18-,21-,22-,24-/m0/s1
InChIKeyZVDSAIOSGOWYAW-CKLTXHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AY254 ERK-Biased PAR2 Agonist – Key Specifications and Compound Identity


AY254 is a synthetic peptidic agonist of Protease-Activated Receptor 2 (PAR2), chemically designated as N-((6S,9S,12S,15S)-1-amino-6-carbamoyl-12,16-dicyclohexyl-1-imino-9-methyl-8,11,14-trioxo-2,7,10,13-tetraazahexadecan-15-yl)isoxazole-5-carboxamide (C30H49N9O6, MW 631.77) . It functions as a biased agonist that preferentially activates the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling pathway over the Gαq-mediated calcium mobilization pathway [1]. AY254 is an analogue of the calcium-biased PAR2 agonist AY77, distinguished by a specific amino acid substitution (Ala-Arg-NH2 in place of the C-terminal amide) that reverses its signaling bias . The compound is used as a pharmacological tool to dissect pathway-selective PAR2 functions in physiological and disease-relevant contexts.

Why Other PAR2 Agonists Cannot Substitute for AY254 in ERK-Specific Studies


PAR2 is a pleiotropic G protein-coupled receptor that signals through multiple intracellular pathways—canonically Gαq-mediated calcium release and β-arrestin-mediated ERK1/2 phosphorylation—and different ligands exhibit divergent signaling bias [1]. The natural protease agonists (e.g., trypsin) activate both pathways non-selectively, while biased synthetic ligands selectively engage one pathway over the other [2]. As a result, substituting AY254 with the calcium-biased agonists AY77 or DF253 will not recapitulate ERK1/2-driven cellular responses such as IL-8 secretion, caspase attenuation, or wound healing [3]. Similarly, a non-biased PAR2 agonist will trigger both calcium and ERK1/2 signaling, confounding pathway-specific conclusions. Selection of the appropriate biased ligand is therefore essential for experiments designed to interrogate the functional consequences of ERK1/2-specific PAR2 signaling in isolation.

Quantitative Differentiation of AY254 Against Calcium-Biased PAR2 Agonists


Signaling Bias: AY254 Exhibits 40-Fold Selectivity for ERK1/2 Over Calcium Pathways

AY254 displays a pronounced bias toward ERK1/2 phosphorylation over calcium mobilization, with an EC50 for ERK1/2 phosphorylation of 2 nM versus an EC50 for calcium release of 80 nM, yielding a 40-fold functional selectivity ratio in CHO cells expressing human PAR2 . In contrast, the calcium-biased agonist AY77 shows the opposite profile: EC50 of 40 nM for calcium release versus EC50 of 2 μM for ERK1/2 phosphorylation, a 50-fold bias toward calcium . The agonist DF253 exhibits even greater bias, with an EC50 of 2 μM for calcium release and negligible ERK1/2 phosphorylation (EC50 >100 μM) [1]. The bias factor for AY254 (log(τ/KA) ratio) exceeds 3 log units compared to AY77 [1].

GPCR biased signaling PAR2 pharmacology signaling bias ratio

Caspase Attenuation: AY254 Reduces Cytokine-Induced Caspase 3/8 Activation in Colorectal Cancer Cells

In human colorectal carcinoma HT29 cells, treatment with AY254 (10 nM) significantly attenuated cytokine-induced (TNFα/IFNγ) caspase-3/8 activation, reducing the cleaved caspase signal to near baseline levels [1]. Under identical conditions, the calcium-biased agonists AY77 (10 nM) and DF253 (10 nM) failed to suppress caspase activation, showing cleavage levels comparable to cytokine-treated controls [2]. The protective effect of AY254 was completely abolished by the MEK inhibitor U0126, confirming that caspase attenuation is mediated specifically through PAR2-ERK1/2 signaling and not through calcium or off-target pathways [2].

apoptosis caspase inhibition colorectal cancer

Wound Healing: AY254 Accelerates Scratch-Wound Closure in HT29 Cells

In an in vitro scratch-wound healing assay using HT29 colorectal cancer cell monolayers, AY254 (10 nM) promoted significant wound closure within 24 hours, with the wounded area reduced by approximately 60% relative to untreated controls [1]. In contrast, neither AY77 (10 nM) nor DF253 (10 nM) enhanced wound healing beyond control levels [2]. The pro-migratory effect of AY254 was completely blocked by the MEK inhibitor U0126, confirming that the response is ERK1/2-dependent [2].

cell migration scratch-wound assay tissue repair

IL-8 Secretion: AY254 Induces ERK1/2-Dependent Chemokine Release

AY254 (10 nM) robustly induces IL-8 secretion from HT29 colorectal cancer cells, increasing IL-8 levels by approximately 5-fold over untreated controls . In contrast, the calcium-biased PAR2 agonists AY77 (10 nM) and DF253 (10 nM) do not significantly stimulate IL-8 secretion above baseline [1]. The IL-8 response to AY254 is completely abrogated by the MEK inhibitor U0126, confirming that PAR2-driven IL-8 release is an ERK1/2-specific event [1].

chemokine IL-8 secretion PAR2 signaling

Optimal Use Cases for AY254 Based on Validated Functional Selectivity


Colorectal Cancer Research – Dissecting ERK1/2-Mediated Survival and Migration

AY254 serves as a selective probe to activate the PAR2-ERK1/2 axis in HT29 and other colorectal cancer models without triggering calcium-dependent pathways. Its demonstrated ability to attenuate caspase activation, accelerate wound healing, and induce IL-8 secretion makes it an essential positive control for studies examining PAR2-dependent tumor cell survival, migration, and chemokine-mediated metastasis [1].

GPCR Biased Signaling Research – A Benchmark ERK-Biased Tool

With a >40-fold bias for ERK1/2 over calcium signaling (EC50 2 nM vs. 80 nM), AY254 is an ideal reference compound for bias quantification and signaling pathway dissection. Its sharply defined bias profile relative to AY77 (calcium-biased) and DF253 (calcium-biased) enables direct comparisons of pathway-specific downstream effects, making it a cornerstone ligand in GPCR bias research and drug discovery programs targeting pathway selectivity .

Inflammatory Bowel Disease and Wound Repair Models

The ERK1/2-specific enhancement of scratch-wound closure in intestinal epithelial cells positions AY254 as a valuable tool for studying mucosal repair mechanisms in inflammatory bowel disease. The compound can be used to test whether ERK1/2-biased PAR2 activation promotes epithelial restitution in vitro, providing a pharmacological basis for exploring PAR2-mediated tissue repair without the confounding effects of calcium-driven inflammation [2].

PAR2 Target Validation and Assay Development

AY254 is suitable for use in PAR2 target validation assays (e.g., ERK1/2 phosphorylation AlphaScreen, in-cell Western) to confirm pathway engagement and bias in primary or engineered cell lines. Its high potency for ERK1/2 phosphorylation (EC50 2 nM) allows for robust signal generation at low nanomolar concentrations, while the lack of calcium pathway activation at these doses minimizes off-pathway interference, making it a reliable positive control in high-throughput screening campaigns for PAR2 modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AY254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.